molecular formula C16H21NO4 B3046334 1-benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate CAS No. 1227917-62-5

1-benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate

Cat. No.: B3046334
CAS No.: 1227917-62-5
M. Wt: 291.34
InChI Key: IJRRKWFHSQQJIY-GXTWGEPZSA-N
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Description

1-benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

The synthesis of 1-benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate involves several steps. One common method starts with the protection of the amine group using a tert-butyloxycarbonyl (Boc) group. This is followed by catalytic hydrogenation and benzyl protection. The Boc group is then removed using trifluoroacetic acid, and the compound is purified through crystallization . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl group under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide.

Scientific Research Applications

1-benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate can be compared with other piperidine derivatives, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-12-8-9-14(15(18)20-2)10-17(12)16(19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRRKWFHSQQJIY-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701153401
Record name 3-Methyl 1-(phenylmethyl) (3R,6S)-6-methyl-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227917-62-5
Record name 3-Methyl 1-(phenylmethyl) (3R,6S)-6-methyl-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227917-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl 1-(phenylmethyl) (3R,6S)-6-methyl-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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